Lipophilicity (LogP) Comparison: 1-Propylpiperidin-4-ol vs. 1-Methylpiperidin-4-ol and 1-Ethylpiperidin-4-ol
The calculated logP of 1-propylpiperidin-4-ol (0.39) is approximately 0.9 log units higher than that of its methyl analog (−0.49), representing a roughly 8-fold increase in octanol/water partition coefficient [1][2]. The ethyl analog exhibits an intermediate logP of 0.40, nearly identical to the propyl compound [3]. However, the methyl-to-propyl shift moves the compound from a hydrophilic (negative logP) to a lipophilic (positive logP) regime, which is consequential for passive membrane permeability predictions and CNS multiparameter optimization (MPO) scoring [1].
| Evidence Dimension | Octanol-water partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | logP = 0.39 (1-propylpiperidin-4-ol) |
| Comparator Or Baseline | logP = −0.49 (1-methylpiperidin-4-ol); logP = 0.40 (1-ethylpiperidin-4-ol) |
| Quantified Difference | ΔlogP ≈ +0.88 vs. methyl analog (8-fold increase in partition coefficient); ΔlogP ≈ −0.01 vs. ethyl analog (negligible difference) |
| Conditions | Calculated logP values from ChemBase (JChem software); consistent across multiple computational platforms |
Why This Matters
Procurement of the propyl analog over the methyl analog is justified when the synthetic target requires positive logP for CNS penetration or when partitioning into organic phases during synthesis or purification is desired.
- [1] ChemBase. 1-Propylpiperidin-4-ol (CBID: 263711). LogP: 0.3875594. http://www.chembase.cn/molecule-263711.html View Source
- [2] ChemBase. 1-Methylpiperidin-4-ol (CBID: 91299). LogP: -0.49177095. http://www.chembase.cn/molecule-91299.html View Source
- [3] Molbase. 1-Ethylpiperidin-4-ol. LogP: 0.4009. https://qiye.molbase.cn/ View Source
